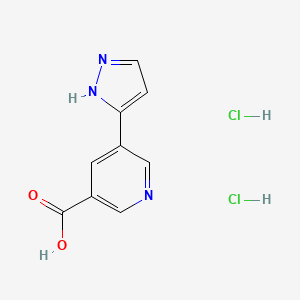
5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This compound is characterized by the presence of a pyrazolyl group attached to the pyridine ring, which is further substituted with a carboxylic acid group and dihydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-3-carboxylic acid as the starting material.
Pyrazole Formation: The pyrazolyl group is introduced through a reaction with hydrazine hydrate under acidic conditions.
Substitution Reaction: The resulting pyrazolyl-pyridine compound undergoes a substitution reaction with chloroacetic acid to introduce the carboxylic acid group.
Dihydrochloride Formation: The final step involves treating the carboxylic acid derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to produce reduced derivatives.
Substitution: Substitution reactions are common, where different functional groups can be introduced at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Chloroacetic acid, hydrochloric acid, and other halogenating agents are used for substitution reactions.
Major Products Formed:
Oxidized Derivatives: Pyridine-N-oxide, pyridine-1,2-diol, etc.
Reduced Derivatives: 3,5-dihydroxypyridine, 3,5-dimethylpyridine, etc.
Substituted Derivatives: 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid derivatives with various substituents.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its pyrazole and pyridine moieties make it a versatile building block for designing new compounds with potential biological activity.
Biology: In biological research, 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride is used to study enzyme inhibition and receptor binding. It serves as a tool compound to investigate the biological pathways involving pyrazole and pyridine derivatives.
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs targeting various diseases, including cancer, inflammation, and metabolic disorders. Its derivatives are being explored for their therapeutic properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties and applications.
作用机制
The mechanism by which 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The pyrazole and pyridine rings can interact with various enzymes and receptors in the body, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response.
相似化合物的比较
Pyrazole derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.
Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.
Carboxylic acid derivatives: Other carboxylic acids with different heterocyclic moieties.
Uniqueness: 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride is unique due to its specific combination of pyrazole and pyridine rings, which provides distinct chemical and biological properties compared to other similar compounds. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
属性
IUPAC Name |
5-(1H-pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)7-3-6(4-10-5-7)8-1-2-11-12-8;;/h1-5H,(H,11,12)(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRABLYYMEKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=CN=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














